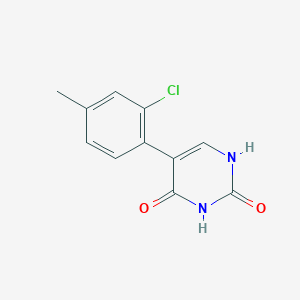
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
描述
5-(3-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, or 5-CMP-DHP, is a synthetic compound derived from pyrimidine, a heterocyclic aromatic organic compound. It is a colorless, odorless, and water-soluble compound with a molecular formula of C7H7ClN2O2 and a molecular weight of 186.59 g/mol. 5-CMP-DHP has a variety of applications in scientific research, including as a biochemical reagent, a fluorescent probe, and a drug target.
科学研究应用
5-CMP-DHP has been used in a variety of scientific research applications. It has been used as a biochemical reagent for the detection of certain enzymes, as a fluorescent probe for the detection of nucleic acids, and as a drug target for the development of new drugs. Additionally, 5-CMP-DHP has been used to study the structure and function of proteins, to study the effects of environmental stress on cells, and to study the mechanisms of action of various drugs.
作用机制
The exact mechanism of action of 5-CMP-DHP is not yet fully understood. However, it is believed that the compound binds to the active site of certain enzymes, which then leads to the inhibition of their activity. Additionally, 5-CMP-DHP has been shown to interact with certain proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-DHP are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in cellular processes. Additionally, 5-CMP-DHP has been shown to interact with certain proteins, leading to changes in their structure and function.
实验室实验的优点和局限性
5-CMP-DHP has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily available compound, and it has a wide range of applications in scientific research. Additionally, 5-CMP-DHP is soluble in water, which makes it easy to use in aqueous solutions.
However, there are also some limitations to using 5-CMP-DHP in laboratory experiments. The compound is highly toxic, and it has a low solubility in organic solvents. Additionally, the exact mechanism of action of 5-CMP-DHP is not yet fully understood, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for research on 5-CMP-DHP. These include further research into the biochemical and physiological effects of the compound, as well as research into its mechanism of action. Additionally, further research into the use of 5-CMP-DHP as a fluorescent probe and a drug target could lead to new and improved applications for the compound. Finally, research into the synthesis of 5-CMP-DHP could lead to the development of more efficient and cost-effective methods for its production.
合成方法
5-CMP-DHP can be synthesized by the condensation of 3-chloro-2-methylphenol and 2,4-dihydroxypyrimidine in the presence of an acid catalyst. The reaction is carried out at room temperature in an aqueous solution of the two reactants. The reaction is complete when the reaction mixture is heated to 80°C for 1 hour. The product is then purified by recrystallization from a solution of ethanol and water.
属性
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-7(3-2-4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHKZXAAZOBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202215 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-22-1 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3-chloro-2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261923-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(3-chloro-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















